molecular formula C19H21FN4 B15342280 6-Fluoro-1-methyl-3-[4-(phenylmethyl)-1-piperazinyl]-1H-indazole

6-Fluoro-1-methyl-3-[4-(phenylmethyl)-1-piperazinyl]-1H-indazole

Cat. No.: B15342280
M. Wt: 324.4 g/mol
InChI Key: CFFOQZHVAJMEIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-1-methyl-3-[4-(phenylmethyl)-1-piperazinyl]-1H-indazole is a synthetic compound belonging to the indazole class of heterocyclic compounds Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1-methyl-3-[4-(phenylmethyl)-1-piperazinyl]-1H-indazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Mechanism of Action

The mechanism of action of 6-Fluoro-1-methyl-3-[4-(phenylmethyl)-1-piperazinyl]-1H-indazole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-1-methyl-3-[4-(phenylmethyl)-1-piperazinyl]-1H-indazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, stability, and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets .

Properties

Molecular Formula

C19H21FN4

Molecular Weight

324.4 g/mol

IUPAC Name

3-(4-benzylpiperazin-1-yl)-6-fluoro-1-methylindazole

InChI

InChI=1S/C19H21FN4/c1-22-18-13-16(20)7-8-17(18)19(21-22)24-11-9-23(10-12-24)14-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3

InChI Key

CFFOQZHVAJMEIQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)F)C(=N1)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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